molecular formula C21H28N2O3 B11333374 N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11333374
M. Wt: 356.5 g/mol
InChI Key: MXVHZLGCVARROQ-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide is a complex organic compound that features a combination of furan, piperidine, and phenoxyacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and piperidine intermediates, followed by their coupling with the phenoxyacetamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining strict quality control standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The piperidine ring can be reduced to form piperidines.

    Substitution: The phenoxyacetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the piperidine ring may produce piperidines.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C21H28N2O3/c1-16-7-6-8-18(13-16)25-15-21(24)22-14-19(20-10-9-17(2)26-20)23-11-4-3-5-12-23/h6-10,13,19H,3-5,11-12,14-15H2,1-2H3,(H,22,24)

InChI Key

MXVHZLGCVARROQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(O2)C)N3CCCCC3

Origin of Product

United States

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